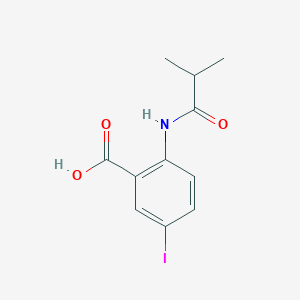

5-Iodo-2-isobutyramidobenzoic acid

Description

Significance of Aryl Halogenation in Molecular Design

The introduction of halogen atoms onto an aromatic ring, a process known as aryl halogenation, is a powerful and widely used strategy in molecular design. Halogens, once considered mere hydrophobic fillers, are now recognized for their profound influence on a molecule's conformation, metabolic stability, and binding affinity. The incorporation of heavier halogens like bromine and iodine is particularly noteworthy for their ability to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. This interaction can be a significant driving force in the binding of a ligand to its biological target, such as a protein or DNA, offering a sophisticated tool for rational drug design. Furthermore, aryl halides are exceptionally versatile synthetic handles, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the elaboration of complex molecular architectures.

Role of Amide Functionalities in Bioactive Scaffolds and Chemical Biology

The amide bond is a ubiquitous feature in chemistry and biology, most famously providing the linkage between amino acids in peptides and proteins. Its prevalence in clinically approved drugs underscores its importance to medicinal chemists and chemical biologists. The unique properties of the amide group, including its exceptional stability under physiological conditions and its capacity to act as both a hydrogen bond donor and acceptor, are key to its success. The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity to molecular scaffolds, which can be crucial for pre-organizing a molecule for optimal interaction with a biological target. Strategic modifications of the amide, such as N-alkylation, can be employed to fine-tune a compound's properties, including its metabolic stability and cell permeability.

Contextualizing 5-Iodo-2-isobutyramidobenzoic Acid within Contemporary Medicinal Chemistry and Chemical Biology Research

The specific features of this compound suggest several avenues for its utility:

The 5-iodo substituent serves as a heavy halogen, making it a prime candidate for forming stabilizing halogen bonds in a protein binding pocket. It also provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling its use as a building block for creating libraries of more complex analogues.

The 2-isobutyramido group combines the critical amide functionality with a bulky isopropyl group. The amide provides key hydrogen bonding interactions and structural rigidity, while the isobutyryl moiety offers a specific steric profile that can be used to probe and optimize the fit within a target's binding site.

The benzoic acid core is a well-established scaffold in medicinal chemistry, recognized for its ability to interact with biological targets and its synthetic tractability. nih.gov

Given these features, this compound is best characterized as a versatile chemical building block, well-suited for fragment-based drug discovery and the synthesis of targeted compound libraries for screening against various enzymes and receptors.

Overview of Research Paradigms Applied to Analogous Chemical Entities

The study of substituted benzoic acid derivatives like this compound typically follows established research paradigms in medicinal chemistry and chemical biology. A plausible workflow for investigating this compound and its analogues would involve a multi-faceted approach.

A common starting point is a robust synthetic strategy. The synthesis of this compound can be logically proposed to occur via the acylation of 2-amino-5-iodobenzoic acid (a commercially available starting material) with isobutyryl chloride or a related activating agent. This modular synthesis allows for the creation of a library of analogues by varying the acyl group or the substitution pattern on the benzoic acid ring.

Once synthesized, these compounds are subjected to a battery of tests. Initial biological evaluation often involves high-throughput screening against a specific biological target (e.g., an enzyme or receptor) to identify "hits." For promising compounds, more detailed studies are conducted to determine key quantitative measures of activity, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). chemicalbook.com

To understand the molecular basis of the observed activity, researchers frequently turn to computational methods. Molecular docking simulations can predict how a compound might bind to the three-dimensional structure of its target protein, while quantitative structure-activity relationship (QSAR) studies can correlate chemical properties with biological activity across a series of analogues. chemspider.com Theoretical approaches like Density Functional Theory (DFT) may also be used to analyze the electronic properties of the molecules to better understand their reactivity and interactions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-Iodo-2-(2-methylpropanamido)benzoic acid | - |

| CAS Number | 222177-62-0 | BLDpharm |

| Molecular Formula | C₁₁H₁₂INO₃ | Calculated |

| Molar Mass | 333.12 g/mol | Calculated |

| Computed Properties | Data not available in public databases like PubChem or ChemSpider as of August 2025. | - |

| Experimental Data | Data not available in public domain literature. | - |

Table 2: Interactive Overview of Research Paradigms for Substituted Benzoic Acid Derivatives

| Research Phase | Method | Description | Key Objective |

|---|---|---|---|

| Synthesis & Characterization | Analogue Library Synthesis | Creation of a diverse set of related compounds by varying substituents. | Explore structure-activity relationships (SAR). |

| Spectroscopic Analysis (NMR, MS) | Structural confirmation and purity assessment of synthesized compounds. | Verify chemical identity and integrity. | |

| Biological Evaluation | High-Throughput Screening (HTS) | Rapid screening of a large library of compounds against a biological target. | Identify initial "hit" compounds. |

| IC₅₀ / Kᵢ Determination | Quantitative measurement of a compound's potency as an inhibitor. | Rank compounds and guide optimization. | |

| Enzyme/Cell-based Assays | Testing the compound's effect in a relevant biological system. | Assess functional activity and cellular effects. | |

| Computational Analysis | Molecular Docking | Predicting the binding mode and affinity of a compound to its target. | Understand binding interactions and rationalize activity. |

| QSAR Studies | Correlating chemical structure with biological activity using statistical models. | Guide the design of more potent analogues. |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBWLYVXHPTBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodo 2 Isobutyramidobenzoic Acid and Its Structural Analogs

Strategies for Regioselective Iodination of Benzoic Acid Scaffolds

Achieving regioselectivity in the iodination of benzoic acid is crucial for the synthesis of specifically substituted derivatives. The electronic nature of the carboxyl group, a deactivating meta-director, and the potential for multiple reactive sites on the aromatic ring necessitate carefully designed synthetic approaches.

Electrophilic Iodination Approaches

Electrophilic aromatic substitution is a fundamental method for introducing iodine onto a benzene (B151609) ring. wikipedia.org For deactivated systems like benzoic acid, potent iodinating agents are required. wikipedia.org A common approach involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent and an acid. For instance, a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid generates the highly electrophilic triiodine cation (I₃⁺), which can iodinate deactivated rings. wikipedia.org Another effective system employs N-iodosuccinimide (NIS) in conjunction with an acid catalyst, such as trifluoroacetic acid, which allows for iodination under mild conditions. organic-chemistry.org

The regiochemical outcome of electrophilic iodination on substituted benzoic acids is dictated by the directing effects of the existing substituents. For instance, in the synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid, the ortho-para directing methyl group and the meta-directing carboxylic acid group both favor substitution at the 5-position, leading to the desired product. google.com However, when the directing effects are not aligned, mixtures of isomers can be obtained, necessitating chromatographic separation.

A significant advancement in electrophilic iodination involves the use of microporous compounds like zeolites. google.com These materials can enhance regioselectivity by providing a constrained environment for the reaction, favoring the formation of specific isomers. A patented process describes the iodination of 2-methylbenzoic acid using iodine, an oxidizing agent, and acetic anhydride (B1165640) in the presence of a β-form zeolite to produce 5-iodo-2-methylbenzoic acid with high purity and yield. google.com

Table 1: Selected Reagents for Electrophilic Iodination of Benzoic Acids

| Reagent System | Description | Reference |

| I₂ / KIO₃ / H₂SO₄ | Generates the highly electrophilic triiodine cation (I₃⁺) capable of iodinating deactivated aromatic rings. | wikipedia.org |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid | A milder system for regioselective iodination. | organic-chemistry.org |

| I₂ / Oxidizing Agent / Acetic Anhydride / Zeolite | Utilizes a microporous compound to enhance regioselectivity and yield. | google.com |

Metal-Catalyzed Directed Iodination

To overcome the limitations of classical electrophilic substitution, metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. nih.govacs.org In this approach, a directing group on the substrate coordinates to a transition metal catalyst, which then selectively activates a specific C-H bond, typically in the ortho position. The carboxylic acid group itself can act as a directing group, enabling the ortho-iodination of benzoic acids.

Iridium-based catalysts have shown remarkable efficiency in the ortho-iodination of benzoic acids. nih.govacs.orgresearchgate.netacs.org For example, a commercially available iridium complex, [Cp*IrCl₂]₂, can catalyze the mono-iodination of a wide range of benzoic acids at room temperature with high regioselectivity. nih.gov This method is tolerant of various functional groups and does not require an inert atmosphere. nih.gov Mechanistic studies suggest that the reaction proceeds through a reversible C-H activation step. nih.gov Another iridium-catalyzed protocol utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which is crucial for the reaction's success and operates via an Ir(III)/Ir(V) catalytic cycle. acs.orgacs.org

Palladium catalysts have also been employed for the ortho-iodination of benzoic acids. researchgate.netresearchgate.net A straightforward method utilizes Pd(II) catalysis in aqueous media with potassium iodide as the iodine source. researchgate.netresearchgate.net While some earlier palladium-catalyzed systems suffered from poor selectivity, recent developments have improved the efficiency and regioselectivity of this transformation. researchgate.netresearchgate.net

Nickel-catalyzed C-H iodination has also been explored, with studies elucidating the mechanistic pathways involving Ni(II)/Ni(IV) cycles. rsc.org The choice of directing group and the reaction conditions are critical for achieving high yields and selectivity.

Table 2: Metal-Catalyzed Directed Iodination of Benzoic Acids

| Catalyst System | Directing Group | Position Selectivity | Key Features | Reference |

| [Cp*IrCl₂]₂ / AgI | Carboxylic Acid | Ortho | Room temperature, high regioselectivity, functional group tolerance. | nih.gov |

| Ir(III) complex / NIS / HFIP | Carboxylic Acid | Ortho | Mild conditions, additive-free, operates via Ir(III)/Ir(V) cycle. | acs.orgacs.org |

| Pd(OAc)₂ / KI / Ce(III) / H₂O₂ | Carboxylic Acid | Ortho | Aqueous media, green chemistry approach. | researchgate.netresearchgate.net |

Halogen Dance Reactions in Iodo-Aryl Synthesis

The halogen dance reaction is a base-catalyzed isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.netclockss.orgacs.org This reaction can be a powerful tool for accessing iodo-aryl isomers that are difficult to obtain through direct iodination methods. acs.org The mechanism often involves a series of deprotonation and metal-halogen exchange steps. researchgate.net

While the halogen dance is more commonly observed in heteroaromatic systems, it can also occur in substituted iodobenzenes. researchgate.netdntb.gov.ua The reaction is typically initiated by a strong base, such as an organolithium reagent or a lithium amide. The position of the final iodine atom is influenced by the thermodynamic stability of the intermediate aryl anion. This methodology offers a unique retrosynthetic pathway for the preparation of specific iodo-substituted benzoic acid derivatives, although its application in this specific context is less documented compared to other methods. The success of a halogen dance reaction is highly dependent on the substrate and the reaction conditions, often requiring careful optimization to achieve the desired isomer. clockss.org

Approaches for Amide Bond Formation with the Isobutyramido Moiety

The formation of the amide bond between the 2-amino group of the benzoic acid scaffold and isobutyric acid (or its activated derivative) is the second key step in the synthesis of 5-iodo-2-isobutyramidobenzoic acid.

Classical Amide Coupling Reagents and Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires harsh conditions. Therefore, a wide array of coupling reagents have been developed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. ucl.ac.ukresearchgate.netpeptide.comresearchgate.netnih.gov

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ucl.ac.ukresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs are often used. peptide.com

Phosphonium and uronium-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective coupling agents. ucl.ac.ukpeptide.com These reagents are generally more reactive than carbodiimides and can be used for challenging couplings, including those involving sterically hindered amines or acids. peptide.com

Another classical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. Acid chlorides, typically prepared using thionyl chloride or oxalyl chloride, react readily with amines to form amides. ucl.ac.uk Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, also serve as effective acylating agents.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action | Reference |

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate. | ucl.ac.ukresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | Formation of an activated ester. | peptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Formation of an activated ester. | ucl.ac.ukpeptide.com |

| Acid Halide Precursors | Thionyl Chloride, Oxalyl Chloride | Conversion of carboxylic acid to acid chloride. | ucl.ac.uk |

Green Chemistry Principles in Amide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation, aligning with the principles of green chemistry. ucl.ac.ukrsc.orgbohrium.comsemanticscholar.orgacs.org This includes the development of catalytic methods that avoid the use of stoichiometric activating reagents, which generate large amounts of waste. ucl.ac.uk

One promising green approach is the direct amidation of carboxylic acids and amines catalyzed by boric acid. bohrium.comsemanticscholar.org This method can be performed under solvent-free conditions, simply by heating a mixture of the carboxylic acid, amine (or urea (B33335) as an amine source), and a catalytic amount of boric acid. bohrium.comsemanticscholar.org This procedure is atom-economical and avoids the use of hazardous solvents and coupling agents.

Biocatalytic methods, using enzymes such as lipases or proteases, are also gaining traction for amide synthesis. rsc.org These enzymatic reactions can be highly selective and operate under mild, aqueous conditions. However, challenges such as enzyme stability and substrate scope are areas of ongoing research. ATP-dependent enzymes have also shown promise in aqueous media, especially when coupled with ATP recycling systems. rsc.orgnih.gov

The use of greener solvents is another important aspect of sustainable amide synthesis. While solvents like DMF and CH₂Cl₂ are commonly used due to their excellent solubilizing properties, efforts are being made to replace them with less hazardous alternatives. ucl.ac.uk The development of catalytic systems that are effective in greener solvents or under solvent-free conditions is a key goal in modern organic synthesis. acs.org

Enzymatic and Biocatalytic Amidation

The formation of the amide bond in this compound from its precursors, 2-amino-5-iodobenzoic acid and an isobutyryl source, can be achieved through biocatalytic methods. These enzymatic strategies are cornerstones of green chemistry, often proceeding under mild aqueous conditions and avoiding the need for harsh coupling agents and organic solvents. rsc.org

Lipases are a prominent class of enzymes utilized for direct amidation reactions. rsc.org Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the condensation of carboxylic acids and amines without requiring prior activation of the acid. nih.gov In a typical process, the carboxylic acid and amine are incubated with the lipase, sometimes in a solvent-free system, at moderately elevated temperatures (e.g., 60-90°C) to yield the corresponding amide in high yields. nih.gov This approach could be directly applicable to the synthesis of this compound.

Another advanced biocatalytic route involves ATP-dependent amide bond synthetases. rsc.org Enzymes like McbA, an amide bond synthetase discovered from Marinactinospora thermotolerans, exhibit a broad substrate tolerance, accepting various aromatic acids and amines. rsc.org These reactions proceed in aqueous buffer systems at physiological temperatures (e.g., 37°C) and require ATP as a co-factor for carboxylate activation, often through an acyl-phosphate or acyl-adenylate intermediate. rsc.orgnih.gov The versatility of these enzymes makes them powerful candidates for synthesizing a library of N-acylated anthranilic acid analogs. rsc.org

| Enzyme Type | Example Enzyme | Typical Substrates | Reaction Conditions | Key Features |

| Lipase | Candida antarctica lipase B (CAL-B) | Carboxylic acids, Alkyl amines | 60-90°C, Solvent-free or organic solvent | No activating agents required, high yields (77-82%). nih.gov |

| Amide Bond Synthetase (ABS) | McbA | Benzoic acids, Aromatic amines | 37°C, Aqueous buffer, ATP, MgCl₂ | Broad substrate scope, mild conditions. rsc.org |

| Lipase | Sphingomonas sp. HXN-200 (SpL) | Heteroaromatic esters, Amines | Room temp, Aqueous buffer | Fast reaction times, high space-time yields. acs.org |

Synthesis of Precursors and Intermediates for this compound

The primary precursor for the target molecule is 2-amino-5-iodobenzoic acid. Modern synthetic methods have been developed to produce this intermediate with high yield and purity, avoiding harsh conditions and complex purification steps.

A particularly effective method involves the direct iodination of 2-aminobenzoic acid in the liquid phase using molecular iodine in the presence of an oxidizing agent. google.comgoogle.com Hydrogen peroxide is a preferred oxidant for this transformation due to its environmental compatibility. google.com The reaction is typically carried out in acetic acid. By carefully controlling the stoichiometry of hydrogen peroxide, high conversion rates and yields can be achieved at moderate temperatures (e.g., 20-50°C). google.comgoogle.com This process is economically advantageous as it can eliminate the need for a separate iodine recovery step. google.com

An alternative, classical approach is the Sandmeyer-type reaction, starting from a precursor like 5-bromo-2-aminobenzoic acid. chemicalbook.com This multi-step process involves the diazotization of the amino group using sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0°C). The resulting diazonium salt is then treated with a solution of potassium iodide to substitute the diazonium group with iodine, yielding the iodinated benzoic acid derivative. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Method |

| 2-Aminobenzoic acid | Molecular iodine (I₂), Hydrogen peroxide (H₂O₂) | Acetic acid | 50°C | High | Direct Oxidation google.com |

| 5-Bromo-2-aminobenzoic acid | 1. NaNO₂, HCl2. KI, H₂SO₄ | Water | 0°C to 90°C | 87% | Diazotization/Sandmeyer chemicalbook.com |

Multi-Component and Cascade Reactions in the Formation of Analogous Structures

While direct multi-component synthesis of this compound is not widely reported, the principles of cascade and multi-component reactions are extensively applied to the synthesis of structurally analogous complex molecules derived from benzamides. These advanced strategies combine multiple bond-forming events into a single, efficient process without isolating intermediates, which is both step- and atom-economical. acs.org

A prominent example is the palladium-catalyzed cascade reaction of N-alkoxybenzamides with β-keto esters to synthesize isoquinolinone derivatives. acs.orgnih.gov In this process, a single palladium catalyst orchestrates a sequence of dehydrogenative cross-coupling followed by an annulation (ring-forming) reaction. acs.org This methodology demonstrates tolerance to a wide range of functional groups on the benzamide (B126) core, including halogens (fluoro, chloro, bromo), affording complex heterocyclic products in moderate to good yields. acs.org

Similarly, palladium catalysts can mediate the cascade coupling of 1,2-dihaloaromatic systems with monosubstituted ureas to construct benzimidazolones with high regioselectivity. acs.orgnih.gov The catalyst promotes two distinct C–N bond-forming events in a controlled sequence, allowing for the predictable assembly of complex heterocycles from simple starting materials. acs.org These examples highlight the power of cascade catalysis to rapidly build molecular complexity in structures analogous to N-acylated aromatics.

| Reaction Type | Substrates | Catalyst System | Key Transformation | Resulting Structure |

| Cascade DCC/Annulation | N-Methoxybenzamides, β-Keto esters | Pd(OOCCF₃)₂, K₂S₂O₈ (oxidant) | C(sp²)-H activation, C-C bond formation, cyclization | Isoquinolinone derivatives acs.org |

| Cascade C-N Coupling | 1,2-Dihaloaromatics, Monosubstituted ureas | Palladium precatalyst, K₃PO₄ (base) | Two sequential C-N cross-coupling reactions | Benzimidazolone derivatives acs.orgnih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The effective purification and isolation of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. A multi-step approach is generally employed, beginning with the workup of the reaction mixture.

For reactions involving oxidizing agents or excess iodine, the initial step often involves quenching the reaction mixture. This can be achieved by adding an aqueous solution of a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate, to neutralize any remaining oxidant or electrophilic halogen species. nih.govyoutube.com

Following the quench, the crude product is typically isolated by precipitation. Since this compound is a carboxylic acid, its solubility is pH-dependent. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, will protonate the carboxylate group, significantly decreasing its aqueous solubility and causing the product to precipitate out of the solution. youtube.com The solid can then be collected by vacuum filtration and washed with water to remove inorganic salts and other water-soluble impurities. chemicalbook.comorgsyn.org

The final purification of the crude solid is most commonly achieved by recrystallization. A suitable solvent system, such as an ethanol/water mixture, is often used. chemicalbook.com The crude product is dissolved in the minimum amount of the hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For non-crystalline products or for separating closely related impurities, flash column chromatography over silica (B1680970) gel is a powerful alternative purification technique. researchgate.net

Design and Synthesis of Novel Derivatives and Analogs of 5 Iodo 2 Isobutyramidobenzoic Acid for Research Applications

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

The cornerstone of designing novel derivatives of 5-Iodo-2-isobutyramidobenzoic acid lies in the systematic application of rational design principles to elucidate Structure-Activity Relationships (SAR). This approach moves beyond random screening, employing a targeted strategy to understand how specific structural modifications influence the compound's biological activity. nih.govslideshare.net

A primary step in SAR studies is the identification of the pharmacophore—the essential structural components of the molecule responsible for its biological activity. For this compound, the key pharmacophoric elements are likely the benzoic acid ring, the iodo substituent, and the isobutyramido side chain. Each of these can be systematically modified to probe their role in molecular recognition and function.

Computational modeling and structural biology play a crucial role in this process. Techniques such as molecular docking can predict how analogs might bind to a target protein, helping to prioritize synthetic efforts. mdpi.com By understanding the binding pocket, modifications can be designed to enhance interactions, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic contacts. acs.org

A typical SAR exploration would involve a multipronged approach:

Modification of the isobutyramido side chain: To explore the steric and electronic requirements of the binding pocket.

Variation of the substitution pattern on the benzoic acid ring: To probe the importance of the relative positions of the functional groups.

Replacement of the iodo group: To investigate the role of the halogen in binding and to modulate physicochemical properties.

The data obtained from these modifications are then compiled to build a comprehensive SAR model, which guides the design of next-generation compounds with improved properties.

Modifications of the Isobutyramido Side Chain for Enhanced Molecular Interactions

The isobutyramido side chain of this compound offers a rich platform for structural modifications aimed at enhancing molecular interactions with a biological target. shu.edu The design of these modifications is often guided by the goal of improving binding affinity, selectivity, and pharmacokinetic properties.

One common strategy is to explore the steric tolerance of the binding site by varying the size and branching of the alkyl group. For instance, replacing the isobutyryl group with smaller (acetyl) or larger (pivaloyl) acyl groups can reveal the optimal steric bulk for fitting into a hydrophobic pocket.

Furthermore, the introduction of different functional groups can probe for additional interaction points. For example, incorporating polar groups like hydroxyls or amines could lead to the formation of new hydrogen bonds with the target protein, thereby increasing binding affinity. nih.gov Conversely, introducing cyclic structures, such as a cyclopropyl (B3062369) or cyclohexyl group, can restrict the conformational flexibility of the side chain, which can be entropically favorable for binding. nih.gov

The following table illustrates potential modifications of the isobutyramido side chain and the rationale behind them:

| Derivative Structure | Modification | Rationale for Modification |

| 5-Iodo-2-acetamidobenzoic acid | Replacement of isobutyryl with acetyl | Probing for smaller steric tolerance in the binding pocket. |

| 5-Iodo-2-(cyclopropanecarboxamido)benzoic acid | Introduction of a cyclopropyl group | Introducing conformational rigidity and exploring alternative hydrophobic interactions. |

| 5-Iodo-2-(3-hydroxy-2,2-dimethylpropanamido)benzoic acid | Introduction of a hydroxyl group | Probing for potential hydrogen bond donor/acceptor interactions. |

| 5-Iodo-2-(phenylacetamido)benzoic acid | Introduction of a phenyl ring | Exploring potential for pi-stacking or other aromatic interactions. |

Systematic Variations on the Benzoic Acid Ring System

For this compound, the substitution pattern is 1,2,5. A key strategy is to explore other substitution patterns to understand the geometric requirements for activity. For instance, shifting the iodo or isobutyramido group to different positions on the ring can reveal the optimal spatial arrangement of these functionalities.

Another approach is the introduction of additional substituents on the ring. Small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., fluoro, cyano) can be introduced to modulate the pKa of the carboxylic acid or to probe for specific interactions within the binding site. youtube.com

The following table outlines some systematic variations on the benzoic acid ring:

| Derivative Structure | Modification | Rationale for Modification |

| 4-Iodo-2-isobutyramidobenzoic acid | Isomerization (Iodo at C4) | To explore the optimal positioning of the halogen for binding. |

| 3-Iodo-2-isobutyramidobenzoic acid | Isomerization (Iodo at C3) | To investigate the geometric constraints of the binding pocket. |

| 5-Iodo-2-isobutyramido-4-methylbenzoic acid | Addition of a methyl group | To probe for additional hydrophobic interactions and modulate electronics. |

| 4-Fluoro-5-iodo-2-isobutyramidobenzoic acid | Addition of a fluoro group | To alter the electronic properties and potentially engage in halogen bonding. |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound without drastically altering its binding mode. drughunter.comufrj.br This involves replacing a functional group with another that has similar steric and electronic properties.

In the this compound scaffold, several bioisosteric replacements can be envisioned:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key interaction point but can also lead to poor metabolic stability or cell permeability. nih.gov It can be replaced with other acidic groups like a tetrazole, which is a well-established carboxylic acid bioisostere. nih.gov Other potential replacements include acyl sulfonamides or hydroxamic acids. nih.gov

Iodine Bioisosteres: The iodine atom can be involved in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity. Bioisosteric replacement of iodine with other halogens (e.g., bromine, chlorine) can modulate the strength of this interaction. Non-halogen bioisosteres for iodine include the ethynyl (B1212043) group or a nitrile group, which can mimic some of its electronic properties. nih.govacs.org

Amide Bond Bioisosteres: The amide bond can be susceptible to enzymatic cleavage. Replacing it with more stable isosteres like a reverse amide, an ester, or a triazole can improve the metabolic stability of the compound.

The following table provides examples of bioisosteric replacements:

| Derivative Structure | Bioisosteric Replacement | Rationale |

| 5-(5-Iodo-2-isobutyramidophenyl)tetrazole | Carboxylic acid replaced with tetrazole | To improve metabolic stability and maintain acidic character. nih.gov |

| 5-Bromo-2-isobutyramidobenzoic acid | Iodine replaced with bromine | To modulate halogen bond strength and physicochemical properties. |

| 5-Ethynyl-2-isobutyramidobenzoic acid | Iodine replaced with ethynyl group | To mimic the linear geometry and electronic properties of the iodo group. nih.govacs.org |

| N-(4-Iodo-2-vinylphenyl)isobutyramide | Amide bond replaced with a vinyl group | To increase metabolic stability by removing the scissile amide bond. |

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Research

The synthesis of deuterated and isotopically labeled analogs of this compound is invaluable for mechanistic studies, particularly for understanding its metabolic fate and target engagement. medchemexpress.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule without significantly altering its chemical properties.

Deuteration, the replacement of hydrogen with deuterium, can be used to probe metabolic pathways. If a C-H bond is broken in the rate-determining step of metabolism, replacing it with a C-D bond (which is stronger) can slow down the metabolic rate, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com This can help identify metabolically labile positions in the molecule.

Carbon-13 and nitrogen-15 labeling are particularly useful for NMR-based studies of protein-ligand interactions. By observing the chemical shift perturbations of the labeled atoms upon binding to a target protein, one can identify the specific parts of the molecule that are involved in the interaction.

The synthesis of these labeled compounds often involves using commercially available labeled starting materials. For example, deuterated isobutyric acid could be used to synthesize a deuterated version of the side chain.

| Labeled Analog | Isotopic Label | Research Application |

| 5-Iodo-2-(isobutyramido-d7)benzoic acid | Deuterium (²H) | To study the metabolic stability of the isobutyryl group. |

| 5-Iodo-2-isobutyramido(carboxyl-¹³C)benzoic acid | Carbon-13 (¹³C) | For NMR studies to probe the interaction of the carboxylate group with the target. |

| 5-Iodo-2-(isobutyramido-¹⁵N)benzoic acid | Nitrogen-15 (¹⁵N) | For NMR studies to investigate the role of the amide nitrogen in binding. |

Incorporation of this compound Moiety into Hybrid Molecular Architectures

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a promising strategy for developing multi-target agents or for improving the properties of the parent molecule. nih.govnih.gov This approach, known as molecular hybridization, can lead to compounds with novel biological activities or improved pharmacokinetic profiles.

For example, the this compound moiety could be linked to a known targeting ligand to deliver it to a specific cell type or tissue. Alternatively, it could be combined with another bioactive molecule to create a dual-action compound that modulates two different biological targets simultaneously.

The design of the linker connecting the two molecular entities is crucial and can significantly impact the properties of the hybrid molecule. The linker should be chosen to ensure that both pharmacophores can adopt their optimal conformations for binding to their respective targets.

An example of a hybrid molecule could involve linking the carboxylic acid group of this compound to an amino-containing fluorescent dye. This would create a fluorescent probe that could be used to visualize the cellular uptake and distribution of the parent compound.

Solid-Phase Organic Synthesis Strategies for Derivative Library Generation

Solid-phase organic synthesis (SPOS) is a highly efficient method for the generation of large libraries of related compounds, which is essential for comprehensive SAR studies. mdpi.comucsd.edu In SPOS, the starting material is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. nih.gov

For the synthesis of a library of this compound derivatives, a suitable starting material, such as 2-amino-5-iodobenzoic acid, could be attached to a resin via its carboxylic acid group. Then, a diverse set of acylating agents could be used to introduce various side chains in a parallel fashion.

Alternatively, a building block approach can be used where different substituted aminobenzoic acids are first attached to the resin, followed by acylation. This would allow for variation in both the substitution pattern of the ring and the nature of the side chain.

After the synthesis is complete, the final compounds are cleaved from the resin. The use of a traceless linker can be advantageous, as it leaves no residual atoms from the linker on the final product. The high-throughput nature of SPOS allows for the rapid generation of hundreds or even thousands of derivatives for biological screening. imperial.ac.uk

Investigations into the Molecular Interactions of 5 Iodo 2 Isobutyramidobenzoic Acid with Biomolecular Systems

Ligand-Target Binding Studies in Cell-Free and Recombinant Systems

The initial characterization of a compound's biological activity often involves assessing its direct physical interaction with purified biomolecules in controlled, cell-free environments. This approach allows for the precise measurement of binding affinities and the elucidation of interaction mechanisms without the complexities of a cellular milieu.

Receptor Binding Assays for Specific Protein Targets

Receptor binding assays are crucial for determining whether a compound can bind to a specific protein target, such as a cell surface receptor or an intracellular protein. These assays, often utilizing radiolabeled or fluorescently tagged ligands, quantify the affinity (typically as a dissociation constant, Kd) and specificity of the binding interaction. At present, no published studies have reported the results of receptor binding assays for 5-Iodo-2-isobutyramidobenzoic acid against any specific protein targets.

Enzyme Inhibition Kinetics and Mechanistic Characterization

For compounds that may act as enzyme inhibitors, detailed kinetic studies are performed to determine the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These studies provide insight into how the compound affects the enzyme's catalytic activity. There is currently no available data from enzyme inhibition assays for this compound.

Nucleic Acid Binding and Intercalation Studies

Some small molecules can exert their biological effects by binding to DNA or RNA, either through intercalation between base pairs, groove binding, or electrostatic interactions. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study these interactions. As of now, no research has been published detailing the interaction of this compound with nucleic acids.

Exploration of Potential Molecular Mechanisms of Action at the Cellular Level

Following the identification of direct molecular targets in cell-free systems, research typically moves to a cellular context to understand how the compound affects cellular processes. This involves investigating the modulation of signaling pathways and the disruption of protein-protein interactions.

Modulation of Specific Signal Transduction Pathways

Signal transduction pathways are complex networks that relay signals from the cell surface to the nucleus, governing a wide range of cellular activities. Studies in this area would examine the effect of this compound on the phosphorylation status of key signaling proteins or the expression of downstream target genes. Currently, there are no published findings on the effects of this compound on any specific signal transduction pathways.

Interference with Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes. Small molecules that can disrupt or stabilize these interactions are of significant interest. Techniques such as co-immunoprecipitation and yeast two-hybrid screens are used to assess the impact of a compound on specific PPIs. There is no available research documenting the effects of this compound on protein-protein interactions.

Biophysical Characterization of Molecular Interactions:Direct measurement of the physical properties of binding events provides a deep understanding of the forces driving molecular recognition.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling:ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity).nih.govresearchgate.netnih.govTo perform an ITC experiment, one needs a purified biological target and the compound of interest. As no specific biological target for this compound has been identified in the literature, no ITC data exists.

While general information on a structurally related compound, 5-Iodo-2-methylbenzoic acid, is available, it is limited to basic physical properties and does not provide the detailed biological and biophysical data necessary to infer the properties of this compound. seemafinechem.com

Computational Chemistry and Molecular Modeling of 5 Iodo 2 Isobutyramidobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. youtube.com For 5-Iodo-2-isobutyramidobenzoic acid, these calculations can elucidate key descriptors that govern its reactivity.

The electronic and geometric structures of iodine-containing compounds are a subject of quantum chemical studies. rsc.org Calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

The electrostatic potential (ESP) map is another valuable output, illustrating the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds. The iodine atom, due to its size and polarizability, also significantly influences the electronic landscape. These computational insights are crucial for predicting how the molecule will interact with other species and its potential reaction pathways. rsc.org

Table 1: Key Quantum Chemical Properties and Their Significance

| Property | Significance |

| HOMO Energy | Represents the energy of the outermost electron orbital; indicates the molecule's ability to donate electrons. |

| LUMO Energy | Represents the energy of the lowest-energy unoccupied orbital; indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher chemical reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface, identifying sites for electrostatic interactions and chemical reactions. |

Molecular Docking Studies for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. nih.govnih.gov This method is central to structure-based drug design, helping to rationalize the biological activity of a molecule and to screen virtual libraries for potential new drug candidates. nih.gov

In the context of this compound, docking studies would first require the identification of a putative biological target. Without a known target, docking cannot be performed. However, if a target were identified, the process would involve preparing the 3D structures of both the ligand (this compound) and the receptor. A docking algorithm would then sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking study are typically a set of predicted binding poses and their corresponding docking scores, which estimate the strength of the interaction (e.g., in kcal/mol). nih.gov Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-target complex. nih.gov This information is invaluable for understanding the basis of molecular recognition and for suggesting chemical modifications to improve binding potency or selectivity.

Table 2: Typical Output of a Molecular Docking Study

| Parameter | Description |

| Target Protein | The specific biological macromolecule (e.g., enzyme, receptor) being investigated. |

| Docking Score | A numerical value (e.g., in kcal/mol) that estimates the binding free energy of the ligand-target complex. More negative values typically indicate stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the target's binding site. |

| Key Interacting Residues | The specific amino acid residues in the binding site that form significant interactions with the ligand. |

| Interaction Types | The nature of the chemical interactions (e.g., Hydrogen Bonds, Hydrophobic, van der Waals, Halogen Bonds, Pi-Pi Stacking) stabilizing the complex. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system. MD simulations use classical mechanics to simulate the motions of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target.

For this compound, an MD simulation would begin with a starting conformation, often the one predicted by molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system over a series of time steps, a trajectory is generated that describes how the positions and velocities of the atoms evolve.

These simulations are computationally intensive but yield rich information. They can be used to:

Assess the stability of a docked pose. If the ligand remains stably bound in the predicted orientation throughout the simulation, it lends confidence to the docking result.

Explore the conformational landscape of the ligand and the protein, revealing alternative binding modes or conformational changes that may occur upon binding.

Elucidate the binding pathway , showing how the ligand might approach and enter the binding site from the solvent.

Calculate binding free energies with higher accuracy than docking scores, using methods like MM/PBSA or free energy perturbation.

Ligand-Based and Structure-Based Drug Design Approaches for Novel Research Probes

The development of novel research probes from a starting molecule like this compound can follow two main computational strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govtemple.edu This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. temple.edu Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical model that correlates the chemical properties (descriptors) of a series of compounds with their biological activity. nih.govmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized molecules.

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. mdpi.com It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings required for binding. mdpi.com This model can then be used as a 3D query to screen large compound databases for new molecules that fit the pharmacophore. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is known, for instance from X-ray crystallography or cryo-electron microscopy. nih.gov SBDD aims to design molecules that fit perfectly into the target's binding site, both sterically and electronically. nih.gov This approach heavily relies on:

Molecular Docking: As described in section 5.2, docking is used to predict how new designs will bind to the target.

De Novo Design: Algorithms can build novel molecules fragment by fragment directly within the binding site to create ideal ligands.

By applying these methods, researchers could use this compound as a scaffold, systematically modifying its structure (e.g., changing the isobutyramido group, altering the substitution pattern on the benzene (B151609) ring) to design new probes with potentially enhanced activity, selectivity, or other desirable properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

Before a compound can be a useful research tool or therapeutic candidate, it must be able to reach its target in a biological system. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, helping to identify potential liabilities early in the discovery process. nih.gov

A compound's efficacy and potential toxicity are heavily influenced by its metabolic fate. In silico tools can predict the likely metabolic pathways for a compound like this compound. These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes.

For this compound, potential metabolic transformations include:

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the aromatic ring or the isobutyl group.

N-dealkylation: Cleavage of the isobutyryl group from the amide nitrogen.

Glucuronidation or Sulfation: Conjugation of the carboxylic acid group or a newly formed hydroxyl group to make the molecule more water-soluble for excretion.

The primary metabolite of the related compound 5-iodo-2'-deoxyuridine is 5-iodouracil, formed by cleavage of the deoxyribose moiety. nih.gov By analogy, a major metabolic step for this compound could involve amide hydrolysis. Predicting these metabolites is crucial for understanding the compound's complete pharmacological profile.

Table 3: Predicted Metabolic Reactions for this compound

| Metabolic Reaction | Potential Product | Enzyme Family |

| Aromatic Hydroxylation | Hydroxylated derivative on the benzene ring | Cytochrome P450 |

| Aliphatic Hydroxylation | Hydroxylated derivative on the isobutyl group | Cytochrome P450 |

| Amide Hydrolysis | 2-amino-5-iodobenzoic acid and isobutyric acid | Amidases |

| Glucuronidation | Glucuronide conjugate at the carboxylic acid group | UGTs |

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for peripherally acting drugs, BBB penetration is undesirable. Computational models can predict a molecule's likelihood of crossing the BBB based on its physicochemical properties. nih.govnih.gov

These models, often in the form of QSAR or classification trees, are built using data from hundreds of compounds with experimentally measured BBB permeability. osti.govdntb.gov.ua They rely on a set of key molecular descriptors that are known to influence BBB transport. nih.gov

Table 4: Physicochemical Descriptors Influencing Blood-Brain Barrier (BBB) Permeation

| Descriptor | General Rule for Better BBB Permeation | Relevance to this compound |

| Molecular Weight (MW) | Lower MW (< 400-500 Da) is preferred. | The compound's MW would need to be calculated to assess this factor. |

| Lipophilicity (LogP) | An optimal range exists (typically 1 to 3). Too high or too low is detrimental. | The presence of the iodo and isobutyl groups increases lipophilicity, while the carboxyl and amide groups decrease it. A calculated LogP is needed for evaluation. |

| Topological Polar Surface Area (TPSA) | Lower TPSA (< 60-90 Ų) is generally better. nih.gov | The carboxyl and amide groups contribute significantly to the TPSA, potentially limiting BBB permeation. |

| Hydrogen Bond Donors (HBD) | Fewer HBDs (≤ 3) are favorable. | The compound has two H-bond donors (from the -COOH and -NH- groups). |

| Hydrogen Bond Acceptors (HBA) | Fewer HBAs (≤ 7) are favorable. | The compound has three H-bond acceptors (two oxygens in -COOH, one in -C=O). |

| Number of Rotatable Bonds | Fewer rotatable bonds (< 10) are preferred, indicating less conformational flexibility. | The compound has several rotatable bonds in the isobutyramido side chain. |

Based on these general rules, the presence of polar groups (carboxyl, amide) and multiple hydrogen bond donors/acceptors in this compound might suggest limited passive diffusion across the BBB. However, a definitive prediction would require using a validated computational model. researchgate.net

Membrane Permeability and Transport Mechanism Predictions

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, are frequently employed to predict membrane permeability. nih.govtidymodels.org These models analyze physicochemical descriptors such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. By comparing the calculated properties of this compound to established databases of compounds with known permeability, an estimation of its ability to traverse biological membranes can be formulated. tidymodels.org

Based on its structural features—a substituted benzoic acid with an amide linkage and an iodine atom—several key physicochemical properties can be predicted using computational tools like SwissADME or similar platforms. nih.govnih.gov These properties, in turn, suggest the most probable mechanisms of membrane transport.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | ~349.15 g/mol | Moderate size, generally favorable for passive diffusion. |

| Lipophilicity (log P) | Moderately lipophilic | Balances aqueous solubility with lipid membrane penetration. |

| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Suggests moderate polarity, potentially limiting very high passive diffusion. |

| Hydrogen Bond Donors | 2 | Within the typical range for orally available drugs. |

| Hydrogen Bond Acceptors | 3 | Within the typical range for orally available drugs. |

Note: The values in this table are estimations based on the chemical structure and may vary depending on the specific computational model used.

The primary mechanism for the transport of many small molecules across biological membranes is passive diffusion . bioninja.com.aulibretexts.org This process is driven by the concentration gradient of the compound across the membrane and is highly dependent on its lipophilicity and size. For this compound, its predicted moderate lipophilicity and molecular weight suggest that it is likely capable of passive diffusion across lipid bilayers. The un-ionized form of the molecule, which is more prevalent in acidic environments, is expected to be more permeable than its ionized form. nih.gov

However, the presence of a carboxylic acid and an amide group, which can participate in hydrogen bonding, may also allow for facilitated diffusion . libretexts.org This transport mechanism involves membrane proteins, such as channel or carrier proteins, that assist the passage of molecules that cannot freely diffuse. walshmedicalmedia.com It is plausible that carrier proteins recognizing carboxylic acids or similar structures could be involved in the transport of this compound.

Active transport , an energy-dependent process that moves compounds against their concentration gradient, is another possibility. bioninja.com.au This mechanism relies on specific transporter proteins. nih.govresearchgate.net Computational docking studies could be employed to predict the binding affinity of this compound to known drug transporters, such as those from the Solute Carrier (SLC) or ATP-Binding Cassette (ABC) families, to assess the likelihood of it being a substrate for active transport.

Virtual Screening Methodologies for Identifying Related Chemical Scaffolds

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target or are structurally similar to a known active molecule. nih.govresearchgate.net This approach accelerates the identification of novel chemical scaffolds that can serve as starting points for drug development. nih.gov For this compound, both ligand-based and structure-based virtual screening methods can be employed to discover related chemical entities.

Ligand-Based Virtual Screening (LBVS)

Ligand-based methods utilize the known structural features of an active molecule, in this case, this compound, to identify other compounds with similar properties. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

2D Similarity Searching: This is one of the most straightforward methods, where compounds are compared based on 2D fingerprints that represent their structural features. A database of compounds would be searched for molecules that have a high degree of structural similarity to this compound.

3D Shape-Based Screening: This technique goes beyond 2D similarity by considering the three-dimensional shape of the molecule. A 3D model of this compound would be used as a query to search for compounds in a database that have a similar shape and volume. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. acs.org A pharmacophore model derived from this compound would be used to screen libraries for molecules that match this spatial arrangement of features.

Structure-Based Virtual Screening (SBVS)

If the biological target of this compound is known and its 3D structure has been determined (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based methods can be applied. mdpi.com

Molecular Docking: This is a widely used SBVS technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Large chemical libraries can be docked into the binding site of the target, and the compounds are ranked based on a scoring function that estimates their binding affinity. This can identify novel scaffolds that are not necessarily structurally similar to this compound but are predicted to bind to the same target.

Fragment-Based Screening: This approach involves screening libraries of small chemical fragments to identify those that bind weakly to the target protein. These hits can then be computationally grown or linked together to create more potent lead compounds.

A typical virtual screening workflow for identifying scaffolds related to this compound would involve a hierarchical approach. nih.gov Initially, a large database of compounds would be filtered based on physicochemical properties to select for drug-like molecules. Subsequently, faster, less computationally intensive methods like 2D similarity or pharmacophore screening would be used to narrow down the number of candidates. Finally, more rigorous and computationally expensive methods like molecular docking would be applied to the most promising hits to refine the selection before they are acquired for experimental testing. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 5 Iodo 2 Isobutyramidobenzoic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Iodo-2-isobutyramidobenzoic acid. ed.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isobutyryl group, and the methyl protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups. For instance, the aromatic protons would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (from the carboxylic acid and amide groups), the aromatic carbons (including the carbon atom bonded to iodine), and the aliphatic carbons of the isobutyryl group would be observed at characteristic positions. For example, the carbon atom attached to the highly electronegative iodine atom would experience a significant downfield shift. docbrown.info

2D NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons. researchgate.net A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons on the aromatic ring and within the isobutyryl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for the ¹H and ¹³C NMR spectra. These advanced techniques are crucial for the complete and unambiguous structural elucidation of the molecule. researchgate.net

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (H-3) | ~8.0-8.2 | d |

| Aromatic (H-4) | ~7.8-8.0 | dd |

| Aromatic (H-6) | ~7.0-7.2 | d |

| Isobutyryl (CH) | ~2.5-3.0 | sept |

| Isobutyryl (CH₃) | ~1.1-1.3 | d |

| Carboxylic Acid (OH) | ~10.0-13.0 | s (broad) |

| Amide (NH) | ~8.5-9.5 | s |

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~165-175 |

| Amide (C=O) | ~170-180 |

| Aromatic (C-I) | ~90-100 |

| Aromatic (C-NH) | ~140-150 |

| Aromatic (C-COOH) | ~130-140 |

| Aromatic (CH) | ~120-140 |

| Isobutyryl (CH) | ~35-45 |

| Isobutyryl (CH₃) | ~15-25 |

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the confident determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolution of the instrument enables the measurement of m/z values to several decimal places. The experimentally determined accurate mass is then compared to the calculated theoretical mass for the chemical formula of this compound (C₁₁H₁₂INO₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the isobutyryl group, the carboxylic acid group, and the iodine atom. Analyzing these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-C₄H₇O]⁺ | Loss of the isobutyryl group | 277.98 |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 290.99 |

| [M-I]⁺ | Loss of the iodine atom | 208.09 |

Note: Expected m/z values are for the most abundant isotopes and may vary slightly.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound, separating it from impurities, and quantifying its concentration in a sample. chromatographyonline.com

Reversed-Phase and Normal-Phase Chromatographic Method Development

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). This technique is less common for a compound with the polarity of this compound but can be employed if specific separation challenges arise, particularly for resolving nonpolar impurities.

Method development in both RP-HPLC and NP-HPLC involves optimizing parameters such as the column type, mobile phase composition, flow rate, and temperature to achieve the desired resolution, peak shape, and analysis time.

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18, C8 (nonpolar) | Silica (B1680970), Cyano, Diol (polar) |

| Mobile Phase | Water/Buffer + Acetonitrile/Methanol (polar) | Hexane/Heptane + Ethyl Acetate/Isopropanol (nonpolar) |

| Elution Order | More polar compounds elute first. | More nonpolar compounds elute first. |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound does not possess a chiral center in its structure, it exists as a single achiral molecule. Therefore, chiral HPLC for the determination of enantiomeric purity is not applicable to this specific compound. Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To perform X-ray crystallography, a single crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of this compound would reveal the conformation of the isobutyramido group relative to the benzoic acid ring and the packing of the molecules in the crystal lattice. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which dictate the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of this compound in solution and for analyzing its electronic transitions. The molecule contains a substituted benzene (B151609) ring, which is a chromophore that absorbs light in the UV region.

The UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound over a range of wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. The absorbance at λmax is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law. This relationship allows for the development of a quantitative analytical method.

The electronic transitions observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. For this compound, these transitions are typically π → π* transitions within the aromatic ring. The position and intensity of the absorption bands can be influenced by the substituents on the benzene ring and the solvent used.

| Parameter | Typical Value | Significance |

| λmax | ~250-300 nm | Wavelength of maximum absorbance, characteristic of the chromophore. |

| Molar Absorptivity (ε) | Varies | A measure of how strongly the compound absorbs light at λmax. |

Note: The specific λmax and molar absorptivity are dependent on the solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds. For a complex molecule such as this compound, the IR spectrum is a composite of the absorptions of its distinct structural components: a carboxylic acid, a secondary amide, an aromatic ring, and a carbon-iodine bond. Analysis of the spectrum allows for the confirmation of the molecular structure by identifying these key groups.

Detailed research into the IR characteristics of similarly structured compounds provides a strong basis for the interpretation of the spectrum of this compound. The specific frequencies of absorption are sensitive to the molecular environment, including electronic effects like conjugation and intermolecular forces such as hydrogen bonding.

The analysis of the IR spectrum of this compound can be broken down by its principal functional groups:

Carboxylic Acid Group (-COOH): The carboxylic acid moiety gives rise to two very distinctive absorption bands. The hydroxyl (O-H) stretching vibration appears as a very broad and strong band in the region of 3000-2500 cm⁻¹. chemicalbook.com This broadening is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state. The second key absorption is the carbonyl (C=O) stretching vibration, which is expected to be a strong, sharp peak typically found between 1780-1710 cm⁻¹. chemicalbook.comnih.gov Its exact position can be influenced by conjugation with the aromatic ring.

Secondary Amide Group (-NH-CO-): This group presents several characteristic bands. The N-H stretching vibration of a secondary amide typically appears as a single, sharp to moderately broad peak in the 3500-3300 cm⁻¹ region. chemicalbook.com The amide carbonyl (C=O) stretching, known as the Amide I band, is a very strong and sharp absorption that is typically found in the 1690-1630 cm⁻¹ range. nih.govseemafinechem.com The in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is a strong absorption usually observed between 1550-1510 cm⁻¹ for secondary amides. researchgate.net

Aromatic Ring (Substituted Benzene): The presence of the benzene ring is confirmed by several absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. nih.govbldpharm.com In-ring C=C stretching vibrations cause a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. nih.gov Additionally, C-H out-of-plane bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes help determine the substitution pattern on the ring. nih.gov

Isobutyryl Group (-CH(CH₃)₂): The aliphatic C-H bonds of the isobutyryl group will exhibit stretching vibrations in the 2975-2845 cm⁻¹ range, appearing just below the aromatic C-H stretches. nist.gov C-H bending vibrations for these alkyl groups are also expected, typically around 1470-1365 cm⁻¹. nist.gov

Carbon-Iodine Bond (C-I): The stretching vibration of the C-I bond is found in the far-infrared region of the spectrum. This absorption is typically weak to medium in intensity and is expected to appear at approximately 500 cm⁻¹.

The following interactive table summarizes the expected characteristic infrared absorption bands for this compound based on detailed research findings.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid | 3000 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. chemicalbook.com |

| N-H Stretch | Secondary Amide | 3500 - 3300 | Medium, Sharp | A single peak is expected for a secondary amide. chemicalbook.com |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Weak to Medium | Appears at a higher frequency than aliphatic C-H stretch. nih.govbldpharm.com |

| C-H Stretch (Aliphatic) | Isobutyryl Group | 2975 - 2845 | Medium to Strong | Due to the methyl and methine C-H bonds. nist.gov |

| C=O Stretch | Carboxylic Acid | 1780 - 1710 | Strong, Sharp | Position influenced by conjugation and hydrogen bonding. chemicalbook.comnih.gov |